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Compound of Interest

Compound Name: 1-(2,5-Dimethoxyphenyl)ethanol

Cat. No.: B1338190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of 2,5-

dimethoxy-substituted phenethylamines, a class of compounds also known as the 2C series.

This document details their synthesis, receptor binding affinities, functional activities, and the

intracellular signaling pathways they modulate, with a particular focus on their interaction with

serotonin receptors.

Introduction
The 2,5-dimethoxy-substituted phenethylamines are a large family of synthetic compounds

based on the structure of mescaline, a naturally occurring psychedelic phenethylamine.[1][2]

First extensively synthesized and studied by Alexander Shulgin, these molecules are

characterized by methoxy groups at the 2 and 5 positions of the phenyl ring.[3][4] Variations in

the substituent at the 4-position of the phenyl ring lead to a wide range of compounds with

diverse pharmacological profiles and psychoactive effects.[2] The primary molecular target for

the psychedelic effects of these compounds is the serotonin 2A (5-HT2A) receptor.[1][5]

Understanding the intricate pharmacology of this series is crucial for the development of novel

therapeutics targeting the serotonergic system and for comprehending the molecular basis of

their psychoactive properties.
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The pharmacological activity of 2,5-dimethoxy-substituted phenethylamines is primarily

mediated through their interaction with serotonin receptors, particularly the 5-HT2 subtype.

These compounds typically exhibit high affinity for the 5-HT2A and 5-HT2C receptors and are

generally classified as partial or full agonists at these sites.[6][7] Their affinity for other

serotonin receptor subtypes, such as the 5-HT1A receptor, is generally much lower.

The table below summarizes the in vitro binding affinities (Ki) and functional potencies (EC50)

of several prominent 2,5-dimethoxy-substituted phenethylamines at human serotonin

receptors.

Compound
5-HT2A Ki
(nM)

5-HT2A
EC50 (nM)

5-HT2C Ki
(nM)

5-HT2C
EC50 (nM)

5-HT1A Ki
(nM)

2C-B ~13-40 ~1.2-15 ~20-132 ~0.63-22 >10,000

2C-I ~15-68 ~1.2-24 ~40-208 ~1.4-48 >10,000

2C-E ~20-105 ~2.5-42 ~50-260 ~2.8-65 >10,000

2C-D ~60-310 ~10-85 ~150-780 ~12-110 >10,000

2C-H ~200-1000 ~50-250 ~500-2500 ~60-300 >10,000

Note: The values presented are approximate ranges compiled from multiple sources and may

vary depending on the specific experimental conditions and assay used.

Signaling Pathways
The activation of the 5-HT2A receptor by 2,5-dimethoxy-substituted phenethylamines primarily

initiates a Gq/11-mediated signaling cascade. This pathway involves the activation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3

stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C

(PKC). This signaling cascade is believed to be central to the psychoactive effects of these

compounds.
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Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols
Synthesis of 2,5-Dimethoxy-4-bromophenethylamine
(2C-B)
This protocol describes a common synthetic route for 2C-B starting from 2,5-

dimethoxybenzaldehyde.

2,5-Dimethoxybenzaldehyde Henry Reaction
(Nitromethane, Ammonium Acetate) 2,5-Dimethoxy-β-nitrostyrene Reduction

(e.g., LAH or NaBH4/CuCl2)
2,5-Dimethoxyphenethylamine

(2C-H)
Bromination

(e.g., Br2 in Acetic Acid)
2,5-Dimethoxy-4-bromophenethylamine

(2C-B)

Click to download full resolution via product page

Caption: Synthetic workflow for 2C-B.

Procedure:

Step 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene.
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To a solution of 2,5-dimethoxybenzaldehyde in a suitable solvent (e.g., isopropanol), add

nitromethane and a catalytic amount of ammonium acetate.[8][9][10]

Reflux the mixture for approximately 1-2 hours.[8][10]

Cool the reaction mixture to induce crystallization of the nitrostyrene product.[8][9]

Collect the crystals by filtration and wash with a cold solvent.[8]

Step 2: Reduction of 2,5-Dimethoxy-β-nitrostyrene to 2,5-Dimethoxyphenethylamine (2C-H).

The nitrostyrene can be reduced using various methods, with lithium aluminum hydride

(LAH) in an anhydrous ether solvent being a common approach.[10][11]

Alternatively, a safer method involves the use of sodium borohydride in the presence of a

copper(II) salt.[12]

After the reduction is complete, the reaction is carefully quenched, and the product is

isolated through acid-base extraction.[8][12]

Step 3: Bromination of 2,5-Dimethoxyphenethylamine (2C-H) to 2C-B.

Dissolve the 2C-H freebase in glacial acetic acid.[12]

Slowly add a solution of bromine in glacial acetic acid to the stirred solution.[12]

The product, 2C-B, will precipitate as its hydrobromide salt.[12]

The salt can be collected by filtration and recrystallized to improve purity. The freebase

can be obtained by neutralization.[8][12]

Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines a typical competition binding assay to determine the affinity (Ki) of a test

compound for the 5-HT2A receptor using the radiolabeled antagonist [3H]ketanserin.[13][14]
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Caption: Radioligand binding assay workflow.

Procedure:

Membrane Preparation:

Homogenize tissue known to express 5-HT2A receptors (e.g., rat frontal cortex) or cells

stably expressing the human 5-HT2A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH

7.4).[13]

Centrifuge the homogenate at low speed to remove nuclei and debris.[13]

Centrifuge the supernatant at high speed to pellet the membranes.[13]
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Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed

centrifugation.

Resuspend the final pellet in assay buffer and determine the protein concentration.

Binding Assay:

In a 96-well plate, combine the following in a final volume of 250 µL:

Cell membrane suspension (typically 50-100 µg of protein).[13]

[3H]ketanserin at a final concentration near its dissociation constant (Kd) (e.g., 1-2 nM).

[13][15]

Varying concentrations of the unlabeled test compound.

To determine non-specific binding, a parallel set of tubes should contain a high

concentration of an unlabeled 5-HT2A antagonist (e.g., 10 µM spiperone).[13]

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

[13]

Filtration and Quantification:

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g.,

GF/B or GF/C), which traps the membranes with the bound radioligand.[13]

Wash the filters with ice-cold buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a liquid scintillation counter.[13]

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration to generate a competition curve.
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Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Inositol Phosphate (IP1)
Accumulation
This protocol describes a method to assess the functional activity of test compounds at the Gq-

coupled 5-HT2A receptor by measuring the accumulation of inositol monophosphate (IP1), a

stable downstream metabolite of IP3. The IP-One HTRF assay is a common method for this

purpose.[6][16][17]

Procedure:

Cell Culture and Stimulation:

Culture cells stably expressing the 5-HT2A receptor in a suitable medium.

Plate the cells in a 96-well or 384-well plate and allow them to adhere.

Remove the culture medium and add a stimulation buffer containing lithium chloride (LiCl).

LiCl inhibits the degradation of IP1, allowing it to accumulate.[16]

Add varying concentrations of the test compound or a known agonist (e.g., serotonin) to

the wells.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for Gq

signaling and IP1 accumulation.[16][18]

IP1 Detection (HTRF Assay):

Lyse the cells and add the HTRF detection reagents. These typically consist of an anti-IP1

antibody labeled with a donor fluorophore (e.g., europium cryptate) and IP1 labeled with

an acceptor fluorophore (e.g., d2).[6][16]
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The IP1 produced by the cells competes with the d2-labeled IP1 for binding to the

antibody.[16]

Incubate at room temperature for approximately 1 hour to allow the immunoassay to reach

equilibrium.[6][16]

Signal Measurement and Data Analysis:

Read the plate on an HTRF-compatible microplate reader, which measures the

fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the

acceptor).[6][18]

Calculate the HTRF ratio (acceptor signal / donor signal). This ratio is inversely

proportional to the amount of IP1 produced by the cells.

Generate a standard curve using known concentrations of unlabeled IP1.

Plot the HTRF ratio against the logarithm of the test compound concentration to generate

a dose-response curve.

Determine the EC50 value (the concentration of the compound that produces 50% of the

maximal response).

Conclusion
The 2,5-dimethoxy-substituted phenethylamines represent a structurally diverse class of

compounds with potent activity at serotonin receptors, particularly the 5-HT2A subtype. Their

primary mechanism of action involves the activation of the Gq/11 signaling pathway, leading to

the production of intracellular second messengers. The experimental protocols detailed in this

guide provide a framework for the synthesis and pharmacological characterization of these

compounds. A thorough understanding of their structure-activity relationships and signaling

mechanisms is essential for the rational design of novel therapeutic agents targeting the

serotonergic system and for advancing our knowledge of the neurobiology of psychoactive

substances.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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